
Neuropeptide AF (93-110), Human
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuropeptide AF (93-110), Human is an endogenous antiopioid peptide. It is a fragment of the larger neuropeptide AF, which plays a significant role in the modulation of pain and other physiological processes. This peptide is composed of a sequence of amino acids: Ala-Gly-Glu-Gly-Leu-Asn-Ser-Gln-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 .
准备方法
Synthetic Routes and Reaction Conditions: Neuropeptide AF (93-110), Human is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes several key steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions: Neuropeptide AF (93-110), Human can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or tryptophan residues, leading to the formation of sulfoxides or kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed:
Oxidation: Sulfoxides or kynurenine derivatives.
Reduction: Free thiols.
Substitution: Peptide analogs with modified sequences
科学研究应用
Neuropeptide AF (93-110), Human has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and interaction with opioid receptors.
Medicine: Potential therapeutic applications in pain management and treatment of opioid addiction.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
作用机制
Neuropeptide AF (93-110), Human exerts its effects by interacting with opioid receptors, particularly the kappa opioid receptor. It acts as an antiopioid peptide, modulating pain perception and other physiological responses. The peptide’s mechanism involves binding to the receptor, leading to the inhibition of adenylate cyclase activity and subsequent reduction in cyclic AMP levels. This results in decreased neuronal excitability and pain transmission .
相似化合物的比较
Neuropeptide FF (NPFF): Another antiopioid peptide with similar functions in pain modulation.
Neuropeptide SF (NPSF): Shares structural similarities and functional roles with Neuropeptide AF.
Uniqueness: Neuropeptide AF (93-110), Human is unique due to its specific sequence and high affinity for the kappa opioid receptor. Its antiopioid properties make it a valuable tool for studying pain mechanisms and developing new therapeutic approaches .
属性
分子式 |
C90H132N26O25 |
|---|---|
分子量 |
1978.2 g/mol |
IUPAC 名称 |
5-[[2-[[1-[[4-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-(2-aminopropanoylamino)acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C90H132N26O25/c1-45(2)34-60(105-72(123)42-101-77(129)56(28-31-73(124)125)104-71(122)41-100-75(127)47(5)91)82(134)113-64(39-70(94)121)85(137)115-65(43-117)86(138)107-57(26-29-68(92)119)80(132)111-62(37-51-20-12-9-13-21-51)83(135)112-63(38-52-40-99-54-23-15-14-22-53(52)54)84(136)114-66(44-118)87(139)110-61(35-46(3)4)81(133)102-48(6)76(128)103-49(7)89(141)116-33-17-25-67(116)88(140)108-58(27-30-69(93)120)79(131)106-55(24-16-32-98-90(96)97)78(130)109-59(74(95)126)36-50-18-10-8-11-19-50/h8-15,18-23,40,45-49,55-67,99,117-118H,16-17,24-39,41-44,91H2,1-7H3,(H2,92,119)(H2,93,120)(H2,94,121)(H2,95,126)(H,100,127)(H,101,129)(H,102,133)(H,103,128)(H,104,122)(H,105,123)(H,106,131)(H,107,138)(H,108,140)(H,109,130)(H,110,139)(H,111,132)(H,112,135)(H,113,134)(H,114,136)(H,115,137)(H,124,125)(H4,96,97,98) |
InChI 键 |
DYSIROANKWMSGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)

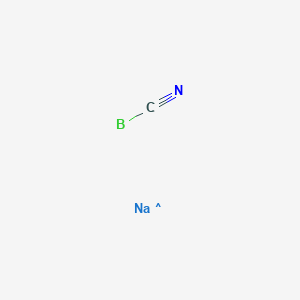
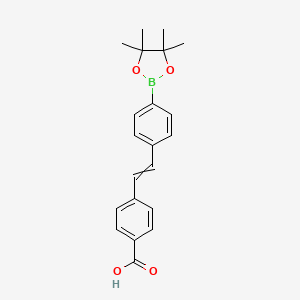
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide](/img/structure/B14801057.png)
![tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate](/img/structure/B14801064.png)
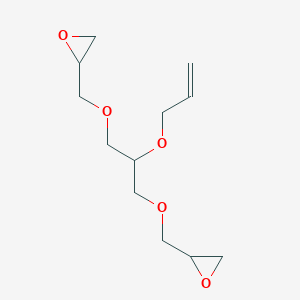
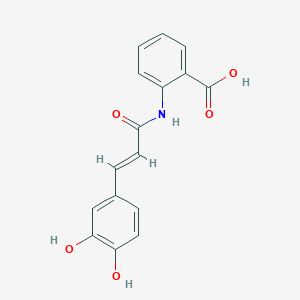
![2,2-diphenyl-N-{[2-(phenylcarbamothioyl)hydrazinyl]carbonothioyl}acetamide](/img/structure/B14801091.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid](/img/structure/B14801096.png)
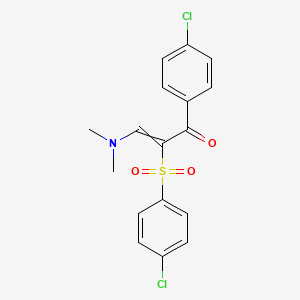
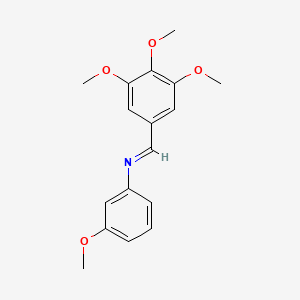
![1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine](/img/structure/B14801101.png)
